molecular formula C13H18BrNO2S B5112964 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine

1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine

Cat. No.: B5112964
M. Wt: 332.26 g/mol
InChI Key: AWLHRNIGQAALOY-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-2,6-dimethylpiperidine is an organic compound characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a dimethylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,6-dimethylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting their function. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromophenyl)sulfonyl]-2,6-dimethylpiperidine is unique due to the presence of the dimethylpiperidine ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLHRNIGQAALOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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